molecular formula C14H17N3O2S B12490684 N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B12490684
M. Wt: 291.37 g/mol
InChI Key: LRSZVGOKJDNZKA-UHFFFAOYSA-N
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Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C14H17N3O2S/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-6-5-7-10(8-9)19-4/h5-8H,1-4H3,(H,15,17,18)

InChI Key

LRSZVGOKJDNZKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide to form the intermediate 3-methoxyphenyl-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Mechanism of Action

The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to activate caspases, which are enzymes involved in the process of apoptosis . It also inhibits certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

    N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer activity but has different substituents that may affect its potency and selectivity.

    N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its inhibitory activity towards specific enzymes, this compound has a different aromatic substituent that influences its biological activity.

The uniqueness of this compound lies in its methoxyphenyl group, which enhances its bioactivity and stability compared to other derivatives.

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